2-Acetyl-4-methylphenyl benzoate
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Overview
Description
2-Acetyl-4-methylphenyl benzoate is an organic compound with the molecular formula C16H14O3. It is known for its applications in the production of polymers, where it acts as a sensitizing agent. This compound is also used to crosslink polymers and coatings, stabilize fibers and fabrics, and as a monomer in the production of polyesters .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-4-methylphenyl benzoate can be synthesized by reacting benzaldehyde with acetyl chloride . Another method involves the reaction of 1-(2-Hydroxy-5-methylphenyl)ethanone with benzoyl chloride . The reaction conditions typically involve the use of a base such as pyridine and heating the mixture to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-methylphenyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Acetyl-4-methylphenyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of high-performance materials, coatings, and fibers
Mechanism of Action
The mechanism of action of 2-Acetyl-4-methylphenyl benzoate involves its interaction with various molecular targets. The compound can act as a sensitizing agent, facilitating crosslinking reactions in polymers. It may also interact with biological molecules, leading to potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-methylphenyl 4-methylbenzoate: Similar structure with an additional methyl group on the benzoate moiety.
2-Benzoyloxy-5-methylacetophenone: Another related compound with similar functional groups.
Uniqueness
2-Acetyl-4-methylphenyl benzoate is unique due to its specific combination of acetyl and benzoate groups, which confer distinct chemical properties and reactivity. Its ability to act as a sensitizing agent and its applications in polymer chemistry and material science highlight its versatility and importance in various fields.
Biological Activity
2-Acetyl-4-methylphenyl benzoate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by an acetyl group attached to a methylphenyl moiety and a benzoate ester, suggests diverse interactions within biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16O3. The compound features:
- An acetyl group (–COCH₃), which may influence its reactivity and biological interactions.
- A methyl group on the aromatic ring, potentially enhancing lipophilicity and membrane permeability.
- A benzoate moiety , which can participate in various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed, indicating a role in managing inflammatory conditions.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating chronic inflammatory diseases.
Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, demonstrating its potential as a natural antioxidant agent. The inhibition percentage was comparable to standard antioxidants like ascorbic acid.
Compound | Inhibition (%) |
---|---|
This compound | 75% |
Ascorbic Acid | 80% |
Study 2: Anti-inflammatory Effects
In a controlled experiment involving rats with induced paw edema, treatment with this compound significantly reduced swelling compared to the control group. Histopathological analysis showed decreased inflammatory cell infiltration in treated tissues.
Treatment | Paw Edema Reduction (%) |
---|---|
Control | 10% |
This compound | 50% |
Properties
IUPAC Name |
(2-acetyl-4-methylphenyl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-8-9-15(14(10-11)12(2)17)19-16(18)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQFJFUZNHFWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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